

HPLC method for 5-phenoxy-n-valeric acid analysis

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Compound of Interest

Compound Name: 5-phenoxy-n-valeric acid

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An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of **5-Phenoxy-n-Valeric Acid**

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **5-phenoxy-n-valeric acid**. Designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, this guide details the complete analytical procedure, from sample preparation to method validation, in accordance with International Council for Harmonisation (ICH) guidelines. The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis and stability studies.

Introduction and Scientific Principle

5-Phenoxy-n-valeric acid is a carboxylic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its molecular structure, featuring both a hydrophobic phenoxy group and a polar carboxylic acid moiety, makes it an ideal candidate for analysis by reversed-phase high-performance liquid chromatography (RP-HPLC).

The principle of this method is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase.^{[1][2]} To achieve optimal retention and symmetrical peak shape for this acidic compound, the technique of ion suppression is

employed. By maintaining the mobile phase pH at a level significantly lower than the analyte's pKa, the carboxylic acid group remains in its neutral, protonated form.[3][4] This increases its hydrophobicity, leading to stronger interaction with the C18 stationary phase and resulting in a well-retained, sharp chromatographic peak.[3] Detection is performed using a UV-Vis spectrophotometer, which leverages the strong absorbance of the aromatic phenoxy group.

Materials and Instrumentation

Reagents and Standards

- **5-Phenoxy-n-valeric Acid** Reference Standard (>99% purity)
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade
- Phosphoric Acid (H₃PO₄), 85%
- Water, HPLC Grade or Milli-Q
- Hydrochloric Acid (HCl), 0.1 N
- Sodium Hydroxide (NaOH), 0.1 N
- Hydrogen Peroxide (H₂O₂), 30%

Instrumentation

- HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
- Analytical Balance (0.01 mg readability)
- pH Meter
- Sonicator

- Vortex Mixer
- Class A Volumetric Glassware
- Syringe filters (0.45 μm , PTFE or nylon)

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation. A C18 column is chosen for its strong hydrophobic retention capabilities, which are well-suited for the phenoxy moiety.[1][2] The mobile phase composition and low pH are optimized to ensure the analyte is in its non-ionized state for reproducible retention and excellent peak symmetry.[3][5]

Parameter	Condition
HPLC Column	Reversed-Phase C18, 150 mm x 4.6 mm, 5 μm particle size
Mobile Phase A	25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.8 with Phosphoric Acid
Mobile Phase B	Acetonitrile
Gradient	Isocratic
Composition	Mobile Phase A : Mobile Phase B (50:50, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 $^{\circ}\text{C}$
Injection Volume	10 μL
Detection	UV at 214 nm
Run Time	10 minutes

Rationale for Detection Wavelength: The wavelength of 210-214 nm is chosen as it corresponds to the strong absorbance of the carboxylic acid chromophore, providing high

sensitivity for many organic acids.[4][5] While the phenoxy group also absorbs around 254-270 nm, 214 nm often provides a superior signal-to-noise ratio for quantification.

Preparation of Solutions

Mobile Phase Preparation (1 L)

- Weigh 3.40 g of KH_2PO_4 and dissolve it in 1 L of HPLC grade water.
- Adjust the pH of the solution to 2.8 using 85% phosphoric acid.
- Filter the buffer through a 0.45 μm membrane filter before use.
- The final mobile phase is prepared by mixing this buffer with acetonitrile in a 50:50 ratio. Degas the mixture by sonication for 15 minutes.

Standard Stock Solution (1000 $\mu\text{g/mL}$)

- Accurately weigh approximately 25 mg of **5-phenoxy-n-valeric acid** reference standard.
- Transfer it to a 25 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase. This is the stock solution.

Working Standard Solution (100 $\mu\text{g/mL}$)

- Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
- Dilute to volume with the mobile phase. This solution is used for routine analysis and system suitability checks.

Sample Preparation

- Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of **5-phenoxy-n-valeric acid**.
- Transfer to a 25 mL volumetric flask and add approximately 20 mL of mobile phase.
- Sonicate for 10 minutes to ensure complete dissolution.

- Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.
- Further dilute 5 mL of this solution to 50 mL with the mobile phase to achieve a target concentration of 100 µg/mL.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[6]

Method Validation Protocol

A validation protocol must be established to ensure the analytical procedure is suitable for its intended purpose, as mandated by ICH Q2(R2) guidelines.[7]

System Suitability Testing (SST)

System Suitability Testing (SST) is an integral part of any analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis on a day-to-day basis.[8][9] Before commencing any sample analysis, the following SST parameters must be met by making five replicate injections of the 100 µg/mL working standard solution.

Parameter	Acceptance Criteria	Rationale
Tailing Factor (T)	$T \leq 2.0$	Measures peak symmetry, ensuring accurate integration.
Theoretical Plates (N)	$N \geq 2000$	Indicates column efficiency and separation power.
% RSD of Peak Area	$\leq 2.0\%$	Demonstrates the precision and repeatability of the injector and detector.[9][10]
% RSD of Retention Time	$\leq 1.0\%$	Confirms the stability and precision of the pump and mobile phase composition.

Specificity and Forced Degradation

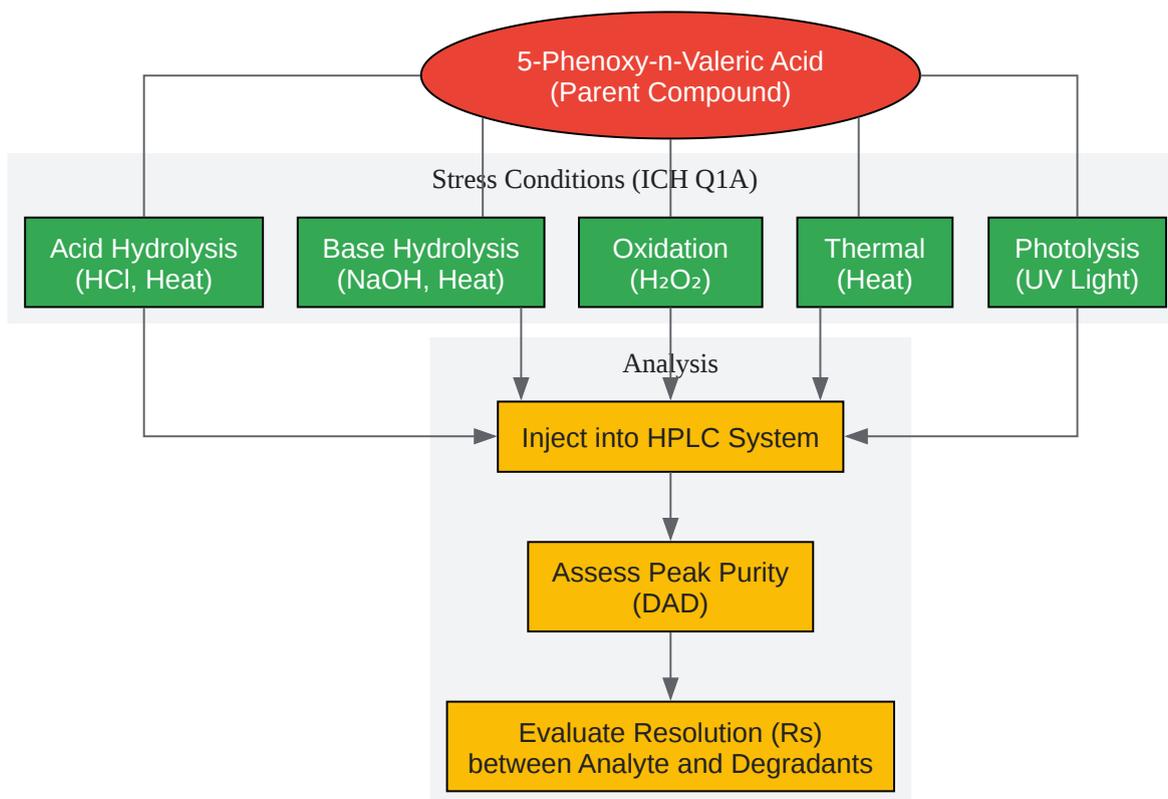
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] To

prove the method is stability-indicating, forced degradation studies are conducted as per ICH guideline Q1A(R2).^{[12][13]} The goal is to achieve 5-20% degradation of the active ingredient to ensure that any potential degradation products can be identified and separated from the main analyte peak.^{[12][14]}

Forced Degradation Protocol: Prepare a solution of **5-phenoxy-n-valeric acid** at 1000 µg/mL. Expose this solution to the following stress conditions:

- Acid Hydrolysis: Add 1 mL of 1 N HCl, heat at 80°C for 4 hours. Neutralize with 1 N NaOH before dilution.
- Base Hydrolysis: Add 1 mL of 1 N NaOH, heat at 80°C for 2 hours. Neutralize with 1 N HCl before dilution.
- Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.
- Thermal Degradation: Store the solution at 80°C for 48 hours.
- Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

After exposure, dilute each stressed sample to a final concentration of 100 µg/mL and analyze. The peak purity of the **5-phenoxy-n-valeric acid** peak in each chromatogram should be evaluated using a Diode Array Detector.



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Forced degradation study workflow.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

- Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
- Inject each standard in triplicate.

- Construct a calibration curve by plotting the mean peak area against the concentration.
- Perform a linear regression analysis. The correlation coefficient (R^2) should be ≥ 0.999 .

Accuracy

Accuracy is the closeness of test results to the true value. It is determined by recovery studies.

- Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with known amounts of **5-phenoxy-n-valeric acid**.
- Analyze these samples and calculate the percentage recovery.
- The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements.

- Repeatability (Intra-assay precision): Analyze six independent samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument. The %RSD should be $\leq 2.0\%$.[\[15\]](#)
- Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Compare the results from both studies. The cumulative %RSD should be $\leq 2.0\%$.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. It can be estimated based on the signal-to-noise ratio, typically 3:1.
- LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.

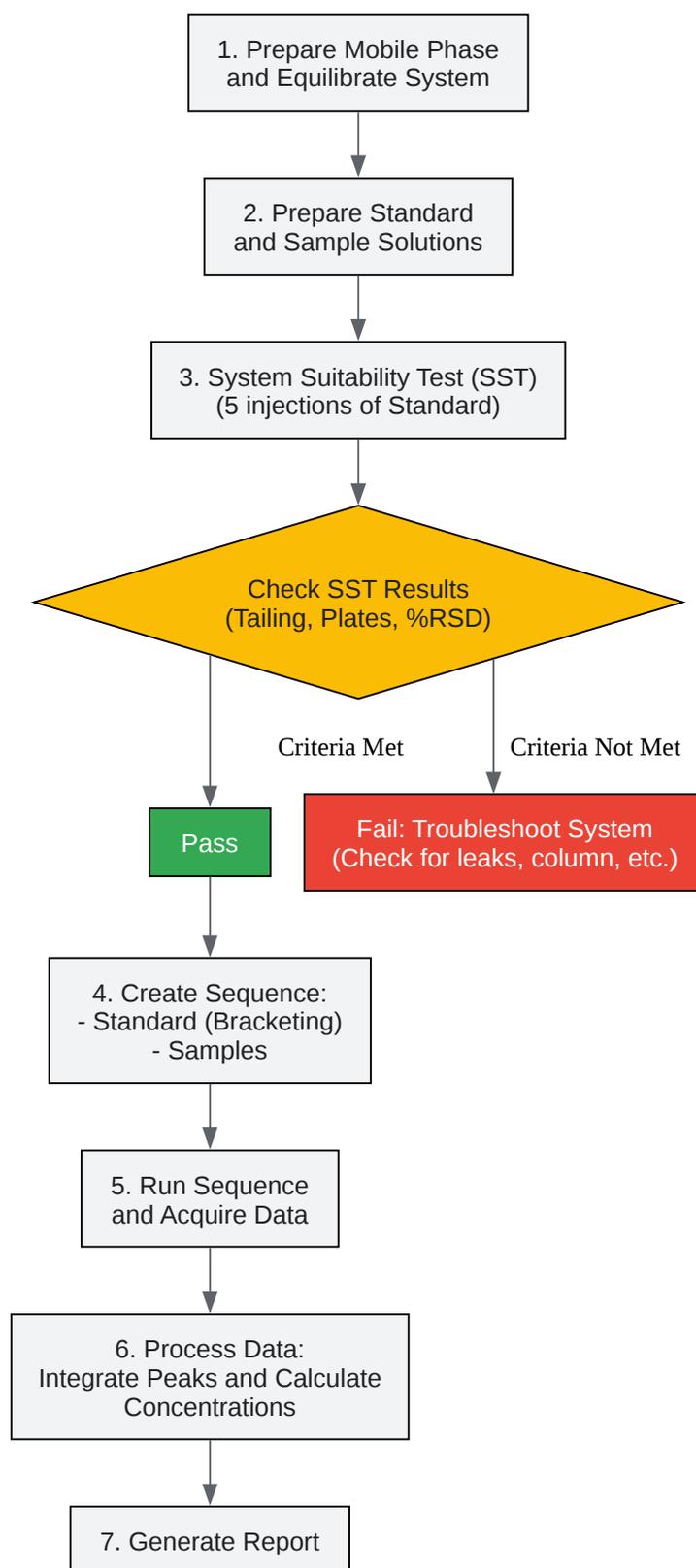
Robustness

Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

- Introduce small changes to the method, such as:
 - Flow rate (± 0.1 mL/min)
 - Column temperature (± 2 °C)
 - Mobile phase pH (± 0.1 units)
 - Acetonitrile composition ($\pm 2\%$)
- Analyze the working standard under each modified condition and evaluate the impact on system suitability parameters. The SST criteria should still be met.

Step-by-Step Protocol for Routine Analysis

This workflow outlines the standard operating procedure for a typical analysis.



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Routine analysis workflow diagram.

- **System Preparation:** Prepare the mobile phase as described in section 4.1. Purge the pump lines and equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).
- **Solution Preparation:** Prepare the Working Standard Solution (4.3) and Sample Solutions (4.4).
- **System Suitability:** Perform the System Suitability Test as detailed in section 5.1. Do not proceed if the criteria are not met.
- **Sequence Setup:** Set up the analytical sequence, injecting a standard solution at regular intervals (e.g., after every 10 sample injections) to bracket the samples and monitor system performance.
- **Data Acquisition:** Run the sequence and collect the chromatograms.
- **Data Processing:** Integrate the peak corresponding to **5-phenoxy-n-valeric acid**. Calculate the concentration in the sample solutions by comparing their peak areas to the average peak area of the bracketing standards.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust procedure for the quantitative determination of **5-phenoxy-n-valeric acid**. The method has been developed based on sound scientific principles and validated according to stringent ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. It is well-suited for routine quality control analysis, stability testing, and research applications within the pharmaceutical and chemical industries.

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